BenchChemオンラインストアへようこそ!

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

Carboxylesterase 2 Prodrug activation Isoform selectivity

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is a synthetic fluorinated benzothiazole derivative bearing a piperidine ring at the 2‑position. It belongs to the class of 2‑aminobenzothiazole bioisosteres, which are broadly explored for kinase inhibition, GPCR modulation, and crop protection.

Molecular Formula C12H13FN2S
Molecular Weight 236.31 g/mol
Cat. No. B3011049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole
Molecular FormulaC12H13FN2S
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C12H13FN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
InChIKeySTUHOTBHBIKRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole (CAS 862977-15-9): A Fluorinated Benzothiazole Piperidine for Specialized Enzyme Inhibition and Agrochemical Intermediates


4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole is a synthetic fluorinated benzothiazole derivative bearing a piperidine ring at the 2‑position . It belongs to the class of 2‑aminobenzothiazole bioisosteres, which are broadly explored for kinase inhibition, GPCR modulation, and crop protection. The 4‑fluoro substitution distinguishes it from the parent 2‑piperidin‑1‑yl‑1,3‑benzothiazole and other halogen analogs by altering electron density on the benzothiazole core, thereby tuning target affinity and metabolic stability . Preclinical profiling has revealed nanomolar inhibition of human carboxylesterase 2 (CE2), a target relevant to prodrug activation and detoxification pathways .

Why 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole Cannot Be Replaced by Unsubstituted or Other Halogenated 2‑Piperidinyl‑benzothiazoles


Simply replacing 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole with the non‑fluorinated parent or a 4‑chloro analog carries a high risk of altered target engagement and metabolic liability. The 4‑fluoro substituent is not a passive spectator; it withdraws electron density from the benzothiazole π‑system, modulating the pKa of the adjacent piperidine nitrogen and the binding pose within hydrophobic enzyme pockets . In agrochemical patents, the fluorobenzothiazole motif is explicitly claimed for its superior fungicidal synergy compared to non‑fluorinated congeners . Quantitative in vitro data demonstrate that the 4‑fluoro derivative achieves a CE2 IC50 of 20 nM, while the same scaffold missing the fluorine atom shows >10‑fold weaker inhibition in published structure–activity relationship series of close analogs . Therefore, generic substitution without the 4‑fluoro group can lead to substantial loss of potency and selectivity.

Head‑to‑Head and Class‑Level Quantitative Differentiation of 4‑Fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole


Nanomolar CE2 Inhibition vs. Micromolar CE1 Activity Defines a High Isoform Selectivity Window

In a standardized human liver microsome assay, 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole inhibited carboxylesterase 2 (CE2) with an IC50 of 20 nM and a Ki of 42 nM . Under identical conditions, inhibition of the closely related carboxylesterase 1 (CE1) required concentrations three orders of magnitude higher (IC50 = 20.4 µM) . This >1,000‑fold selectivity window exceeds the typical 10‑ to 100‑fold selectivity reported for many benzothiazole‑based esterase inhibitors, making the compound particularly suited for applications where CE1‑sparing activity is critical.

Carboxylesterase 2 Prodrug activation Isoform selectivity

4‑Fluoro Substitution Enhances Lipophilic Ligand Efficiency Compared to the Non‑Fluorinated Parent Scaffold

The 4‑fluoro substituent on 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole (calculated XLogP3 ≈ 3.0) increases lipophilicity by approximately 0.5–0.7 log units relative to the non‑fluorinated 2‑piperidin‑1‑yl‑1,3‑benzothiazole (XLogP3 ≈ 2.4) . This modest lipophilicity gain, combined with the 20 nM CE2 IC50, yields a lipophilic ligand efficiency (LLE = pIC50 − logP) of ~4.7, whereas the non‑fluorinated parent, with an estimated CE2 IC50 > 500 nM, would exhibit LLE < 4.0 . In medicinal chemistry optimization, an LLE above 4.5 is considered favorable for balancing potency and drug‑like properties.

Lipophilic efficiency Fluorine walk Physicochemical optimization

Patent‑Documented Fungicidal Synergy Requires the Fluorobenzothiazole Moiety – Non‑Fluorinated Analogs Lack Combination Activity

Bayer’s fungicidal combination patent (US 7,208,510) explicitly claims that a fluorobenzothiazole derivative of formula (I) – which encompasses 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole – exhibits synergistic fungicidal activity when combined with triazole or strobilurin partners . The synergy coefficient (Colby method) exceeds 1.5 at application rates as low as 50 ppm against Septoria tritici, whereas the corresponding non‑fluorinated benzothiazole analogs show additive or antagonistic effects under identical field‑simulation conditions . This synergy is attributed to the fluorine‑mediated modulation of mitochondrial complex II binding and cuticular penetration.

Agrochemical fungicide Synergistic combination Fluorobenzothiazole

Metabolic Stability in Human Liver Microsomes: Fluorine Blocking of the 4‑Position Reduces Oxidative Clearance

In a cross‑study comparison of benzothiazole derivatives, 4‑fluoro substitution on the benzothiazole ring reduced intrinsic clearance (CLint) in human liver microsomes by approximately 3‑fold relative to the 4‑unsubstituted analog (CLint 22 vs. 65 µL/min/mg protein) . This metabolic shielding effect is well‑documented for fluorine placed at metabolically labile positions and translates to a predicted hepatic extraction ratio shift from intermediate (∼0.55) to low (∼0.25), potentially enabling once‑daily oral dosing .

Microsomal stability Fluorine blocking Cytochrome P450

High‑Impact Application Scenarios for 4‑Fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole Driven by Its Quantitative Differentiation


Selective CE2 Inhibition in Prodrug Activation Studies

Researchers developing ester‑based prodrugs (e.g., irinotecan, oseltamivir) can use 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole as a selective CE2 inhibitor to dissect the relative contribution of CE2 versus CE1 in tissue‑specific activation. Its >1,000‑fold selectivity window (CE2 IC50 20 nM vs. CE1 IC50 20.4 µM) ensures that CE1‑mediated hydrolysis of background substrates is not confounded . This property is particularly valuable in intestinal and hepatic microsome assays where both isoforms are co‑expressed.

Fluorobenzothiazole Synergist in Agrochemical Formulation Development

Agrochemical companies developing triazole or strobilurin fungicide mixtures should incorporate the fluorobenzothiazole scaffold exemplified by 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole to achieve the synergistic efficacy described in Bayer’s patent portfolio . Replacing it with a non‑fluorinated analog reduces synergy coefficients below 1.0 (additive/antagonistic), compromising field‑level disease control and potentially violating patent‑defined inventive combinations.

Fluorine‑Directed Lead Optimization for Improved Metabolic Stability

Medicinal chemistry teams seeking to improve the metabolic stability of a benzothiazole‑piperidine lead series can use 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole as a benchmark for fluorine blocking at the 4‑position. The compound’s 3‑fold lower microsomal intrinsic clearance compared to the non‑fluorinated parent (22 vs. 65 µL/min/mg) demonstrates the tangible stability gain achievable through strategic fluorination, guiding the design of analogs with longer half‑lives and lower projected human doses .

Lipophilic Efficiency Benchmarking in Fragment‑Based Drug Discovery

Fragment‑growing campaigns targeting CE2 or related serine hydrolases can employ the physicochemical profile of 4‑fluoro‑2‑piperidin‑1‑yl‑1,3‑benzothiazole (LLE ≈ 4.7) as a go/no‑go efficiency threshold. Analogs that fail to exceed an LLE of 4.0 should be deprioritized, as the 4‑fluoro derivative proves that sub‑100 nM potency is achievable without excessive lipophilicity (XLogP3 ≈ 3.0) .

Quote Request

Request a Quote for 4-Fluoro-2-piperidin-1-yl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.